Product packaging for N6-Methyldeoxyadenosine(Cat. No.:CAS No. 2002-35-9)

N6-Methyldeoxyadenosine

Cat. No.: B150664
CAS No.: 2002-35-9
M. Wt: 265.27 g/mol
InChI Key: DYSDOYRQWBDGQQ-XLPZGREQSA-N
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Description

Historical Context and Evolution of Adenine (B156593) Methylation Research

The story of adenine methylation begins in prokaryotes. In the 1950s, N6-methyladenine was first identified in the DNA of Escherichia coli. frontiersin.orgoup.com For decades, its role was primarily understood in the context of bacterial restriction-modification (R-M) systems. oup.comnih.govwikipedia.org These systems act as a primitive immune defense, where the bacterium methylates its own DNA at specific sequences to protect it from being cleaved by its own restriction enzymes, which target and destroy foreign, unmethylated DNA, such as that from invading bacteriophages. nih.govnih.gov The DNA adenine methylase (Dam) in E. coli, for instance, methylates the adenine within the GATC sequence, playing crucial roles in DNA replication timing, mismatch repair, and gene expression. wikipedia.orgwikipedia.org

While adenine methylation was well-established in bacteria, its existence and functional significance in eukaryotes remained a topic of debate for many years. nih.govdiva-portal.org The prevailing dogma centered on 5-methylcytosine (B146107) (5mC) as the primary, if not sole, epigenetic mark in higher organisms. diva-portal.orgnih.gov However, the development of highly sensitive detection techniques in recent years has definitively confirmed the presence of m6dA in the genomes of a wide range of eukaryotes, from unicellular organisms to mammals. oup.comnih.govacs.org This discovery has opened up a new frontier in epigenetics, prompting a re-evaluation of the "epigenetic code" and sparking intensive research into the roles of this once-overlooked DNA modification. nih.gov Studies have now shown that adenine methyltransferases in eukaryotes appear to have been independently acquired from prokaryotic systems on multiple occasions throughout evolution. nih.gov

Distinction and Interplay Between N6-Methyl-2'-deoxyadenosine (m6dA) in DNA and N6-Methyladenosine (m6A) in RNA

It is crucial to distinguish between N6-Methyl-2'-deoxyadenosine (m6dA), which occurs in DNA, and N6-Methyladenosine (m6A), its counterpart in RNA. While chemically very similar—the only difference being the presence of a hydroxyl group at the 2' position of the ribose sugar in RNA—their biological contexts and primary functions differ significantly.

m6A is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA types. wikipedia.orgcd-genomics.com It is a dynamic and reversible mark that plays a critical role in post-transcriptional gene regulation, influencing mRNA splicing, nuclear export, stability, and translation. cd-genomics.comnih.govresearchgate.net The m6A modification is installed by a "writer" complex (containing METTL3 and METTL14), removed by "eraser" demethylases (like FTO and ALKBH5), and recognized by "reader" proteins that mediate its downstream effects. nih.govamegroups.orgfrontiersin.org

While distinct, a complex interplay, or "crosstalk," exists between m6dA and m6A. nih.gov For instance, some enzymes can act on both substrates. The fat mass and obesity-associated protein (FTO), initially identified as an m6A eraser, has been shown to also demethylate m6dA in DNA. researchgate.netnih.govencyclopedia.pub Similarly, the methyltransferase complex METTL3-METTL14, known for writing m6A marks on RNA, can also methylate single-stranded DNA to form m6dA in vitro. elifesciences.org This enzymatic overlap suggests a potential for coordinated regulation of gene expression at both the DNA and RNA levels. Furthermore, the presence of m6A in RNA can influence the processing of non-coding RNAs like microRNAs (miRNAs), which in turn can regulate the expression of genes involved in DNA methylation, creating intricate regulatory feedback loops. nih.govnih.govamegroups.org

FeatureN6-Methyl-2'-deoxyadenosine (m6dA)N6-Methyladenosine (m6A)
Molecule DNARNA
Primary Function Epigenetic regulation of gene expression, genome stability, developmentPost-transcriptional regulation of RNA metabolism (splicing, stability, translation)
"Writer" Enzymes e.g., N6amt1, METTL3/METTL14 (on ssDNA)METTL3/METTL14 complex
"Eraser" Enzymes e.g., ALKBH1, FTOFTO, ALKBH5
Abundance in Mammals Very low (e.g., 0.0001–0.001%)Higher than m6dA (e.g., 0.1–0.4% of RNA adenosines)

Fundamental Role of N6-Methyl-2'-deoxyadenosine in Biological Systems

The rediscovery of m6dA in eukaryotes has unveiled its involvement in a variety of fundamental biological processes. Its roles appear to be diverse and context-dependent, ranging from gene regulation to development and disease.

In prokaryotes, beyond the restriction-modification systems, m6dA is involved in virulence and the regulation of DNA replication and repair. oup.comwikipedia.org In eukaryotes, the functions of m6dA are still being actively explored, but several key roles have emerged:

Gene Expression Regulation: m6dA is not randomly distributed throughout the genome. It is often found enriched in specific regions, such as promoters and gene bodies. nih.gov In many cases, the presence of m6dA is associated with active gene expression. For example, in the unicellular eukaryote Chlamydomonas reinhardtii, m6dA is located at transcription start sites and correlates with increased gene expression. In mammals, m6dA accumulation in activated neurons has been linked to increased expression of genes required for learning and memory, such as fear extinction. nih.govbiorxiv.orgnih.gov The proposed mechanism is that m6dA may destabilize the DNA duplex, making it more accessible for transcription factors and RNA polymerase. researchgate.net

Development and Differentiation: The levels of m6dA are dynamically regulated during development. nih.govresearchgate.net For instance, m6dA levels are higher during embryogenesis and decrease in adult tissues, suggesting a role in early developmental processes and cell fate determination. researchgate.netnih.gov In mouse embryonic stem cells, m6dA has been implicated in the silencing of genes, particularly on the X-chromosome. frontiersin.org

Disease: Aberrant m6dA levels have been linked to various pathological conditions. For example, decreased levels of m6dA have been observed in diabetic patients and in certain types of cancer, suggesting that dysregulation of this epigenetic mark may contribute to disease development. nih.govresearchgate.net

Organism/SystemKey Function of m6dA
Bacteria (e.g., E. coli) Restriction-modification, DNA replication and repair, virulence
Unicellular Eukaryotes (e.g., Chlamydomonas) Association with active gene expression at transcription start sites
Worms (C. elegans) Germline development, transgenerational inheritance
Mammalian Brain Activity-induced gene expression, fear extinction memory
Mammalian Embryonic Stem Cells Gene silencing, cell fate determination

Distribution and Abundance of N6-Methyl-2'-deoxyadenosine in Genomes

N6-Methyl-2'-deoxyadenosine (m6dA) is a DNA modification that has been extensively studied in prokaryotes and is increasingly being recognized for its presence and potential functions in eukaryotes. thegreerlab.com The distribution and abundance of m6dA vary significantly across the tree of life, reflecting diverse roles in genomic regulation.

Presence and Significance in Prokaryotic Genomes

In prokaryotic genomes, N6-methyladenine (6mA) is a widespread and abundant DNA modification. nih.govnih.gov It plays a crucial role in the restriction-modification (R-M) system, which acts as a defense mechanism to distinguish host DNA from foreign DNA, such as that from bacteriophages. nih.gov In this system, the host's DNA is methylated by specific methyltransferases, protecting it from cleavage by its own restriction enzymes, while unmethylated foreign DNA is recognized and degraded. nih.gov

Beyond its role in the R-M system, m6dA in prokaryotes is involved in a variety of fundamental biological processes. thegreerlab.comfrontiersin.org These include DNA replication, mismatch repair, transcription, chromosome segregation, and the regulation of gene expression. thegreerlab.comnih.govfrontiersin.org For instance, a comprehensive study of 230 prokaryotic genomes using SMRT sequencing revealed that 93% of these organisms had methylated DNA, with m6A accounting for 75% of all observed base modifications. pacb.com This study also identified over 800 distinct methylated motifs, highlighting the widespread nature and potential regulatory complexity of this modification in prokaryotes. pacb.com The presence of "orphan" methyltransferases, which lack a corresponding restriction enzyme, further suggests that m6dA has regulatory functions beyond genome protection. pacb.com

Identification and Levels in Eukaryotic Genomes

The existence and functional significance of m6dA in eukaryotic genomes have been a subject of intense research and some debate, largely due to its much lower abundance compared to prokaryotes and the technical challenges associated with its detection. nih.govfrontiersin.org However, advancements in detection technologies have confirmed its presence in a wide range of eukaryotes, from unicellular organisms to mammals. frontiersin.orgnih.gov

Some of the earliest evidence for m6dA in eukaryotes came from unicellular organisms. nih.gov In the ciliate Tetrahymena thermophila, m6dA is the primary form of DNA methylation and is present in the transcriptionally active macronucleus but absent from the transcriptionally silent micronucleus. nih.govsemanticscholar.org Studies in Tetrahymena have shown that m6dA levels can change in response to environmental stressors like starvation, suggesting a role in environmental adaptation. nih.gov In this organism, m6dA is preferentially located in the 5' region of protein-coding genes, particularly in the linker DNA between nucleosomes. semanticscholar.orgnih.gov

In the green alga Chlamydomonas reinhardtii, m6dA is also present and has been associated with actively transcribed genes. nih.govsemanticscholar.org It is often found enriched at transcription start sites (TSS), suggesting a role in the regulation of gene expression. nih.govsemanticscholar.org In Chlamydomonas, genes marked with m6dA account for a significant portion of all genes, and the modification is enriched in promoters. frontiersin.org

In metazoans, the levels of m6dA are generally much lower than in unicellular eukaryotes, leading to some controversy and the need for highly sensitive detection methods. frontiersin.orgelifesciences.org In the fruit fly, Drosophila melanogaster, the reported levels of m6dA have varied, with some studies suggesting very low levels. elifesciences.orgnih.gov Despite the low abundance, some research indicates that m6dA levels can increase during development and are enriched within transposable elements. nih.gov There is also evidence suggesting a role for m6dA in enforcing the tissue-specific expression of neuronal genes. dntb.gov.ua

In mammals, the presence and function of m6dA are also areas of active investigation. nih.govnih.gov While initial reports suggested relatively high levels, subsequent studies have indicated that m6dA is present at very low levels in most mammalian tissues and cell types. nih.govnih.gov For example, in mouse embryonic stem cells, the m6dA level is estimated to be around 0.4–0.8 parts per million. nih.gov However, there are indications that m6dA levels can be dynamically regulated and may be more abundant during early development and in certain disease states like cancer. nih.govresearchgate.net Recent research has also shown that m6dA can be induced in response to neuronal activation and stress. nih.gov

Abundance of N6-Methyl-2'-deoxyadenosine in Various Organisms
OrganismAbundance (% of total adenine or other units)Reference
Escherichia coliUp to 1.75% nih.gov
Aerobacter aerogenesUp to 2.5% nih.gov
Trichomonas vaginalis~2.5% frontiersin.org
Tetrahymena~0.4-0.8% nih.gov
Rice (seedlings)0.15% to 0.55% frontiersin.org
ArabidopsisUp to 0.048% frontiersin.org
Human (glioblastoma)~1,000 p.p.m. frontiersin.org
Mouse (embryonic stem cells)~8.6 p.p.m. frontiersin.org

Localization and Patterns within Nuclear DNA (e.g., Promoters, Coding Sequences, Transposable Elements)

The distribution of m6dA within the nuclear genome is not random and appears to be associated with specific genomic features, although these patterns can vary between species. In Chlamydomonas, m6dA is enriched at transcription start sites, suggesting a role in initiating gene expression. frontiersin.org Similarly, in rice, m6dA is found to be enriched in promoters and exons. frontiersin.org

Occurrence in Mitochondrial DNA

A significant finding in recent years has been the discovery of relatively high levels of m6dA in mammalian mitochondrial DNA (mtDNA). nih.govresearchgate.netbohrium.com In fact, the level of m6dA in the mtDNA of HepG2 cells is reported to be at least 1,300-fold higher than in the nuclear genomic DNA under normal conditions. nih.govresearchgate.netbohrium.com This corresponds to approximately four m6dA modifications per mtDNA molecule. nih.govresearchgate.netbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O3 B150664 N6-Methyldeoxyadenosine CAS No. 2002-35-9

Properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSDOYRQWBDGQQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173840
Record name N(6)-Methyl-2'-deoxyadenosine
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Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-35-9
Record name 2′-Deoxy-N6-methyladenosine
Source CAS Common Chemistry
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Record name N(6)-Methyl-2'-deoxyadenosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-Methyl-2'-deoxyadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-METHYLDEOXYADENOSINE
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Molecular Modulators and Functional Mechanisms of N6 Methyl 2 Deoxyadenosine

3 N6-Methyl-2'-deoxyadenosine Binding Proteins (Readers)

"Reader" proteins are crucial components of the m6dA regulatory machinery, as they recognize and bind to the methylated adenine (B156593), thereby translating the epigenetic mark into a functional outcome. These proteins contain specific domains that mediate their interaction with the modified nucleobase.

1 YTH Domain Family Proteins (e.g., YTHDF2) in DNA Context

The YT521-B homology (YTH) domain-containing proteins are a well-characterized family of m6A readers in RNA. nih.govoup.com Emerging evidence suggests that some members of this family can also bind to m6dA in DNA. The YTH domain forms a hydrophobic pocket that specifically accommodates the methyl group of m6A. oup.com Studies have shown that the YTH domain of YTHDC1, a nuclear protein, can bind to single-stranded DNA containing m6dA with high affinity. oup.com In contrast, the YTH domains of the predominantly cytoplasmic proteins YTHDF1 and YTHDF2 exhibit a preference for binding to m6A in RNA over DNA. oup.com This suggests that different YTH domain proteins may have distinct roles in recognizing methylated adenine in different nucleic acid contexts. Reanalysis of expression microarray data has also implicated YTHDF1 and YTHDF2 as potential m6dA regulators. mdpi.com

2 IGF2BP1-3 (Insulin-like Growth Factor-2 mRNA-binding Proteins)

The insulin-like growth factor-2 mRNA-binding proteins (IGF2BP1, IGF2BP2, and IGF2BP3) have been identified as a distinct family of m6A readers that primarily function to enhance the stability and translation of their target mRNAs. nih.govcancerbiomed.org These proteins recognize a consensus GG(m6A)C sequence. nih.gov While their role as m6dA readers in DNA is less established, their function in recognizing methylated adenine in a sequence-specific manner in RNA suggests a potential for similar interactions with m6dA-modified DNA. The oncogenic roles of IGF2BPs are often linked to their ability to stabilize the mRNAs of cancer-related genes. cancerbiomed.orgijbs.com

3 Mechanisms of Reader Protein Interaction with m6dA-Modified DNA

The interaction between reader proteins and m6dA-modified DNA is a critical step in mediating the downstream effects of this epigenetic mark. The primary mechanisms involve:

Direct Recognition by a Specific Domain: As seen with the YTH domain, a structured protein domain creates a binding pocket that specifically accommodates the N6-methyladenine. oup.comoup.com This interaction is often driven by hydrophobic and van der Waals forces between the methyl group and aromatic amino acid residues within the pocket. oup.com

Alteration of DNA Structure: The presence of m6dA can alter the local DNA structure, potentially making it more accessible for protein binding. mdpi.com This "m6dA switch" could facilitate the binding of proteins that may not directly contact the methyl group but recognize the altered DNA conformation. mdpi.com

In Vitro Pulldown Assays: A common experimental approach to identify reader proteins is the use of in vitro pulldown assays. In this method, a DNA bait containing m6dA is incubated with nuclear cell extracts. Proteins that bind to the modified DNA are then isolated and identified using techniques like mass spectrometry. researchgate.net

The study of reader-effector proteins, which contain both a reader domain to recognize the modification and an effector domain to carry out a downstream function, is crucial for understanding how the m6dA mark is translated into a biological response. nih.gov

Table 2. Reader Proteins for N6-Methyl-2'-deoxyadenosine
Reader Protein FamilyKey MembersBinding Domain/MechanismKnown Function in DNA Context
YTH Domain FamilyYTHDC1, YTHDF1, YTHDF2 oup.commdpi.comYTH domain forms a hydrophobic pocket for m6dA oup.comoup.comYTHDC1 binds ssDNA with m6dA; potential role in genome stability oup.com
IGF2BP FamilyIGF2BP1, IGF2BP2, IGF2BP3 nih.govcancerbiomed.orgRecognizes GG(m6A)C consensus sequence in RNA; K homology (KH) domains are critical nih.govLess established for DNA, but potential for similar recognition mechanisms

Impact on Gene Regulation and Chromatin Biology

N6-Methyl-2'-deoxyadenosine (m6dA) is an epigenetic modification of DNA that plays a significant role in regulating gene expression and shaping the chromatin landscape. Its influence extends from direct modulation of transcription to altering the physical accessibility of DNA to regulatory proteins.

Transcriptional Activation and Repression Mechanisms

The presence of N6-Methyl-2'-deoxyadenosine (m6dA) in genomic DNA can lead to either the activation or repression of transcription, depending on the genomic context and cellular environment. thegreerlab.com This dual functionality underscores its complex role as an epigenetic regulator.

Transcriptional Activation:

Research has increasingly associated m6dA with active gene expression. In adult mice, for instance, the accumulation of m6dA along promoters and coding sequences in activated prefrontal cortical neurons is linked to extinction-induced gene expression. nih.govnih.gov This process is mediated by the mammalian m6dA methyltransferase, N6amt1, whose increased occupancy at these genomic locations correlates with the upregulation of associated genes. nih.govnih.gov A notable example is the transcriptional activation of the brain-derived neurotrophic factor (Bdnf) gene. nih.govnih.gov The accumulation of m6dA at the Bdnf P4 promoter is essential for the expression of Bdnf exon IV mRNA, a critical step in the formation of fear extinction memory. nih.govnih.gov Studies in lower eukaryotes and humans have also shown a positive correlation between m6dA and transcription. nih.gov Mechanistically, m6dA can enhance transcriptional activity by facilitating the binding of certain transcription factors to DNA.

Transcriptional Repression:

Conversely, m6dA can also be involved in silencing gene expression. In Mus musculus, m6dA is implicated in repressing gene expression by either preventing the binding of chromatin remodelers or by recruiting the Polycomb Repressive Complex 2 (PRC2). oup.com In Drosophila, the depletion of the demethylase DMAD leads to an accumulation of m6dA, which, in coordination with Polycomb proteins, contributes to the transcriptional repression of certain genes. acs.org Furthermore, in glioblastoma cancer stem cells, m6dA is associated with gene repression and the presence of the repressive histone mark H3K9me3. oup.com The modification can also suppress the transcription of LINE1 transposons and surrounding genes in mouse embryonic stem cells. oup.com

Table 1: Influence of N6-Methyl-2'-deoxyadenosine on Gene Transcription

Effect Mechanism/Context Affected Genes/Regions Organism/Cell Type Citations
Activation Accumulation at promoters and coding sequences; increased occupancy of N6amt1. Bdnf Mouse prefrontal cortical neurons nih.govnih.gov
Activation Associated with activity-induced gene expression. Genome-wide Mouse prefrontal cortical neurons nih.govnih.gov
Repression Exclusion of chromatin remodelers or recruitment of PRC2. Development-related genes Mus musculus oup.com
Repression Coordinates with Polycomb proteins. Central nervous system genes Drosophila acs.org
Repression Associated with H3K9me3 mark. Gene loci Glioblastoma cancer stem cells oup.com
Repression Silencing of transposable elements. LINE1 transposons Mouse embryonic stem cells oup.com

Modulation of Chromatin State and Accessibility

N6-Methyl-2'-deoxyadenosine plays a crucial role in modulating the physical structure of chromatin, thereby influencing its accessibility to the transcriptional machinery. The methylation of adenine can destabilize the DNA helix and cause unwinding, which can alter chromatin organization. thegreerlab.com

Recent studies have revealed a direct link between m6A-modified, chromatin-associated RNAs and the regulation of local chromatin structure. mdpi.com These modified RNAs can act as platforms to recruit histone-modifying proteins. mdpi.com For example, the loss of m6A methylation on chromatin-associated repetitive RNAs (carRNAs), particularly the LINE1 family, in mouse embryonic stem cells leads to their increased stability. mdpi.com This, in turn, correlates with a genome-wide enhancement in chromatin accessibility and the deposition of active histone marks like H3K4me3 and H3K27ac. mdpi.com This process may be facilitated by the recruitment of epigenetic factors such as the histone acetyltransferase p300 (EP300) and the Yin Yang 1 (YY1) transcription factor, which maintain an open chromatin state. mdpi.com

Furthermore, the nuclear m6A reader protein YTHDC1 can recognize methylated nascent transcripts and recruit the lysine (B10760008) demethylase KDM3B. mdpi.com This recruitment leads to the demethylation of the repressive histone mark H3K9me2, promoting chromatin accessibility and increasing the transcriptional output of messenger RNAs (mRNAs). mdpi.com Conversely, in other contexts, YTHDC1, in conjunction with the methyltransferase METTL3, can recruit the histone methyltransferase SETDB1 to methylated intracisternal A particle (IAP) RNAs, leading to the deposition of the repressive H3K9me3 mark and subsequent transcriptional silencing. mdpi.com There is a significant positive correlation between the presence of m6dA and accessible chromatin regions, particularly upstream of transcription start sites (TSS). oup.com

Influence on Transcription Factor Binding

The methylation of adenine at the N6 position can directly affect the binding affinity of DNA-binding proteins, including transcription factors. This provides a direct mechanism for m6dA to influence gene expression.

One clear example is the effect of m6dA on mitochondrial transcription factor A (TFAM). The presence of 6mA in mitochondrial DNA (mtDNA) can disrupt the binding of TFAM, a key factor for mtDNA transcription, thereby suppressing the expression of mitochondrial genes. acs.orgoup.com Under hypoxic conditions, the level of 6mA in mtDNA can increase, suggesting a regulatory role for this modification in the mitochondrial stress response. acs.org

In another instance, m6dA has been shown to antagonize the binding of Special AT-rich sequence-binding protein 1 (SATB1). oup.com SATB1 is a crucial chromatin organizer, and by opposing its binding, m6dA can influence the higher-order chromatin structure and gene regulation. oup.com The ability of m6dA to modulate the binding of such architectural proteins highlights its significant impact on the organization and function of the genome.

Role in DNA Metabolism and Genome Integrity

Beyond its role in gene regulation, N6-Methyl-2'-deoxyadenosine is integral to fundamental DNA processes, including replication and repair, thereby contributing to the maintenance of genome stability.

DNA Replication Timing and Control

N6-Methyl-2'-deoxyadenosine is well-established as a key regulator of DNA replication in prokaryotes. nih.govacs.orgbiorxiv.org In bacteria such as Escherichia coli, m6dA is crucial for controlling the initiation of DNA replication. acs.org The methylation of adenine within the GATC motif at the origin of replication is a critical signal for initiating a new round of replication.

In eukaryotes, the role of m6dA in DNA replication is an emerging area of research. While the direct control mechanisms seen in prokaryotes have not been fully elucidated in mammals, the presence of m6dA and its associated machinery suggests a potential role. For example, proteins involved in DNA replication pathways have been found to be enriched in condensates seeded by proteins that interact with m6dA-related modifications, pointing to a potential intersection between m6dA signaling and the replication machinery. elifesciences.org

DNA Repair Pathways

N6-Methyl-2'-deoxyadenosine and its associated regulatory proteins are significantly involved in maintaining genome integrity through their roles in various DNA repair pathways. acs.org In prokaryotes, m6dA is involved in the DNA mismatch repair (MMR) system, which corrects errors made during DNA replication. acs.org

In mammalian cells, recent evidence has established a role for m6dA and its writing enzyme METTL3 in promoting genome stability, particularly in response to base damage. elifesciences.org For instance, in response to uracil-based DNA damage induced by agents like floxuridine, METTL3-dependent deposition of m6A in DNA occurs. elifesciences.org This modification appears to facilitate repair by the base excision repair (BER) pathway, specifically by modulating the activity of Uracil-DNA Glycosylase (UNG2). elifesciences.org The inhibition of METTL3 increases cellular sensitivity to such DNA damaging agents. elifesciences.org

Furthermore, m6A is implicated in the repair of double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. frontiersin.org DSBs can induce the activation of METTL3, leading to the accumulation of m6A on RNAs at the breakage sites. frontiersin.org This, in turn, recruits the m6A reader protein YTHDC1, which facilitates the recruitment of key homologous recombination repair proteins like RAD51 and BRCA1 to the site of damage, promoting efficient repair and preventing genome instability. frontiersin.org The modification also plays a role in preventing the formation of R-loops, which are RNA:DNA hybrids that can be a source of DNA damage and genome instability. frontiersin.orgnih.gov

Table 2: Role of N6-Methyl-2'-deoxyadenosine in DNA Repair

DNA Repair Pathway Mechanism of Involvement Key Proteins Involved Cellular Context Citations
Mismatch Repair (MMR) Directs repair machinery to newly synthesized strand. Dam methylase E. coli acs.org
Base Excision Repair (BER) METTL3-dependent deposition of m6A facilitates UNG2-mediated repair of uracil (B121893) lesions. METTL3, UNG2 Mammalian cells elifesciences.org
Double-Strand Break (DSB) Repair m6A on RNA at DSBs recruits YTHDC1, which then recruits HR repair proteins. METTL3, YTHDC1, RAD51, BRCA1 Mammalian cells frontiersin.org
R-loop Resolution Prevents the accumulation of R-loops, which can cause DNA damage. METTL3, YTHDF2 Human pluripotent stem cells frontiersin.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
N6-Methyl-2'-deoxyadenosine
5-methylcytosine (B146107)
5-hydroxymethycytosine
Uracil
Floxuridine
Cisplatin
Raltitrexed
Gemcitabine
Hydroxyurea
Mitomycin C
N6-methyl-2′-deoxyadenosine 3′, 5′-bisphosphate
Adenosine (B11128) diphosphate (B83284)
Uracil-Base Excision Repair (U-BER)

N6-methyl-2'-deoxyadenosine (m6dA) and the enzymatic machinery responsible for its deposition are integral to the DNA damage response, specifically in the Uracil-Base Excision Repair (U-BER) pathway. elifesciences.orgnih.gov The incorporation of uracil into the genome, a form of DNA damage, can occur through various means, including cytosine deamination and exposure to certain chemotherapeutic agents like floxuridine. elifesciences.org To counter this, cells employ repair mechanisms, with U-BER playing a primary role. elifesciences.orgbiorxiv.org

Recent research has identified the N6-adenosine methyltransferase, METTL3, as a crucial factor in overcoming the toxicity caused by uracil-inducing agents. nih.gov Discovery-based proteomics and functional genomics have revealed that components of the N6-adenosine methyltransferase complex are associated with the DNA repair factor Uracil-DNA N-glycosylase (UNG2), a key enzyme in the U-BER pathway. elifesciences.orgbiorxiv.org Specifically, METTL3 and the resulting m6dA modification appear to facilitate the repair of uracil-based lesions by functioning upstream of UNG2. elifesciences.orgelifesciences.org

In response to agents that increase genomic uracil, such as floxuridine, the deposition of m6dA in the DNA is enhanced. elifesciences.org This modification is not random; the product of METTL3 activity, N6-methyladenosine, forms distinct nuclear foci in cells treated with these damaging agents. elifesciences.orgbiorxiv.org These findings establish a mechanistic link between the deposition of m6dA in DNA and the U-BER pathway, highlighting its role in initiating the repair of uracil-containing DNA in mammalian cells. elifesciences.org

Mismatch Repair (MMR)

The role of N6-methyl-2'-deoxyadenosine in the Mismatch Repair (MMR) system is well-established in prokaryotes, particularly in Escherichia coli. biorxiv.orgnih.gov In these organisms, the MMR system is described as methyl-directed. nih.gov The Dam methyltransferase introduces m6dA into the parental strand of DNA at GATC sequences. This methylation acts as a critical signal to distinguish the original template strand from the newly synthesized daughter strand, which transiently lacks methylation after replication. biorxiv.orgnih.gov The MutH protein, an endonuclease involved in MMR, recognizes these hemimethylated sites and specifically nicks the unmethylated daughter strand, directing the repair machinery to correct errors on the new strand. nih.gov

Regulation of R-loop Formation and Resolution

N6-methyladenosine (m6A), the RNA counterpart to m6dA, plays a significant role in the regulation of R-loops. wikipedia.orgnih.gov R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA, which can be sources of genomic instability if not properly regulated. nih.govmdpi.comnih.gov

Studies have shown that m6A is present on the RNA component of R-loops in human cells. wikipedia.orgnih.gov The deposition of m6A on nascent RNA by the methyltransferase METTL3 has been found to promote the formation of R-loops. mdpi.com The depletion of METTL3 leads to a decrease in R-loop levels, suggesting that the m6A modification on the RNA transcript facilitates its hybridization with the DNA template. mdpi.com

The resolution of these structures is mediated by m6A "reader" proteins. The YTH domain-containing family protein 2 (YTHDF2), a well-characterized m6A reader that typically promotes mRNA degradation, has been shown to interact with R-loop-enriched regions in dividing cells. nih.govnih.gov YTHDF2 recognizes and binds to m6A-modified R-loops, facilitating their removal, particularly during mitosis. mdpi.com The depletion of YTHDF2 results in a significant increase in R-loop accumulation, leading to markers of DNA damage and reduced cell growth. nih.govmdpi.com This indicates that m6A-mediated regulation of R-loop stability is a dynamic process crucial for preventing genomic instability. mdpi.com

Phase of RegulationKey ProteinFunction in R-loop Dynamics
Formation METTL3Deposits m6A on nascent RNA, promoting hybridization with DNA template. mdpi.com
Resolution YTHDF2Recognizes and binds m6A-modified R-loops to facilitate their removal. nih.govmdpi.comnih.gov

Maintenance of Genomic Stability

The involvement of N6-Methyl-2'-deoxyadenosine in various DNA repair and regulatory pathways underscores its critical role in maintaining genomic stability. elifesciences.orgnih.gov Genomic instability, characterized by an increased tendency for mutations and chromosomal alterations, can arise from unrepaired DNA lesions and the aberrant accumulation of structures like R-loops. nih.govnih.govnih.gov

The function of m6dA and its writing enzyme METTL3 in the U-BER pathway is a direct contribution to genomic stability. By facilitating the repair of uracil in DNA, they prevent potential mutations that could arise during subsequent replication. elifesciences.orgnih.gov Furthermore, the role of m6dA in prokaryotic MMR is a classic example of how this modification ensures the fidelity of DNA replication, a cornerstone of genomic integrity. biorxiv.org

Moreover, the regulation of R-loops by m6A modification is a key mechanism for safeguarding the genome. nih.govnih.gov Unresolved R-loops can obstruct DNA replication and transcription, leading to DNA double-strand breaks. nih.gov The m6A reader protein YTHDF2 resolves these m6A-containing R-loops, and its knockout leads to an accumulation of γH2AX, a marker for DNA double-strand breaks. nih.govnih.gov This demonstrates that the dynamic m6A modification of R-loops is a protective mechanism. nih.gov Collectively, these functions establish m6dA and its related machinery as crucial guardians of the genome.

Physiological and Pathophysiological Roles of N6 Methyl 2 Deoxyadenosine

Developmental Processes and Cell Fate Determination

The presence and regulation of m6dA are critical during the development of eukaryotic organisms, influencing the differentiation pathways of various stem and progenitor cells. nih.govfrontiersin.org This modification acts as an epigenetic layer of information, guiding cellular specialization and proliferation.

N6-methyladenosine (m6A) modifications in RNA, a related epitranscriptomic mark, are crucial for maintaining hematopoietic stem cell (HSC) identity and controlling their symmetric commitment during division. nih.govnih.gov The depletion of the m6A methyltransferase Mettl3 leads to a failure in the symmetric differentiation of HSCs, causing them to be blocked in an intermediate state. nih.gov While much of the research has focused on RNA m6A, the presence of m6dA in the genome suggests analogous regulatory roles in stem cell fate. nih.gov In the context of neuronal development, the depletion of Mettl3, and consequently m6A levels, inhibits the proliferation of adult neural stem cells and skews their differentiation towards glial lineages over neurons. nih.gov This process is linked to the m6A-dependent regulation of the histone methyltransferase Ezh2. nih.gov

During the development of primordial germ cells (PGCs), the precursors to sperm and oocytes, extensive epigenetic reprogramming occurs, including global DNA demethylation. nih.govmdpi.comelifesciences.org While the focus has largely been on 5-methylcytosine (B146107), the dynamic nature of the epigenome in PGCs suggests a potential role for other modifications like m6dA. nih.govmdpi.com PGCs undergo significant changes in their epigenetic landscape as they migrate, which is essential for erasing genomic imprints and enabling the subsequent expression of genes required for gametogenesis. elifesciences.org

Table 1: Research Findings on m6dA and Stem Cell Differentiation

Cell TypeOrganism/ModelKey FindingsReference(s)
Hematopoietic Stem Cells (HSCs)Mousem6A RNA methylation is essential for maintaining HSC identity and symmetric commitment. Depletion of the methyltransferase Mettl3 impairs differentiation. nih.govnih.gov
Adult Neural Stem Cells (aNSCs)MouseDepletion of the m6A methyltransferase Mettl3 inhibits aNSC proliferation and skews differentiation towards glial cells. nih.gov
Primordial Germ Cells (PGCs)MousePGCs undergo extensive epigenetic reprogramming, including DNA demethylation, during their development, highlighting the dynamic nature of the epigenome. nih.govmdpi.comelifesciences.org

N6-methyl-2'-deoxyadenosine has been identified as an agonist that promotes the significant proliferation of burst-forming unit erythroid (BFU-E) progenitor cells. nih.govnih.gov It also suppresses apoptosis in erythroid progenitor cells (EPCs). nih.govnih.gov Studies have shown that the combined application of m6dA with stem cell factor (SCF) and erythropoietin (EPO) can lead to a massive expansion of isolated BFU-E cultures, by as much as 5,000-fold. nih.govnih.gov

Transcriptome analysis revealed that m6dA upregulates the expression of genes associated with EPCs, such as c-Kit, Myb, and Gata2, while downregulating transcription factors related to erythroid maturation like Gata1, Spi1, and Klf1. nih.govnih.gov Mechanistically, m6dA appears to enhance and prolong the activation of the c-Kit signaling pathway and its downstream effectors, which results in the expansion and accumulation of EPCs. nih.govnih.gov

Table 2: Effects of m6dA on Erythroid Progenitor Cells

ParameterEffect of m6dAMechanismReference(s)
BFU-E ProliferationPromotes hyperproliferationUpregulation of c-Kit, Myb, Gata2 nih.govnih.gov
EPC ApoptosisRepresses- nih.govnih.gov
Gene ExpressionUpregulates EPC-associated factors, downregulates maturation factorsEnhances and prolongs c-Kit signaling nih.govnih.gov

The discovery of m6dA in various eukaryotes, from single-celled organisms to mammals, points to its fundamental role in development. nih.govfrontiersin.orgnih.gov In many eukaryotes, m6dA is associated with active gene expression. nih.gov The presence of m6dA and its regulatory machinery, including methyltransferases and potential demethylases, suggests a conserved epigenetic mechanism that contributes to the complexity of gene regulation required for development. nih.govfrontiersin.org For instance, N6-adenine-specific DNA methyltransferase 1 (N6amt1) has been identified as a mammalian m6dA methyltransferase. nih.govnih.gov The dynamic regulation of m6dA levels during developmental processes allows for precise temporal and spatial control of gene expression, which is essential for the proper formation of tissues and organs.

Neurological Functions and Behavior

In the nervous system, m6dA plays a significant role in the dynamic regulation of gene expression that underlies neuronal plasticity, learning, and memory. nih.govnih.gov

Research has shown that m6dA is dynamically regulated in primary cortical neurons in response to neuronal activation. nih.govbiorxiv.org This modification accumulates along the promoters and coding sequences of genes that are induced by neuronal activity. nih.govnih.govbiorxiv.org This accumulation is linked to an increase in the expression of the m6dA methyltransferase N6amt1. nih.govnih.gov The deposition of m6dA is associated with an active chromatin state, facilitating the recruitment of transcriptional machinery and leading to increased messenger RNA (mRNA) expression. biorxiv.org This suggests that m6dA acts as a key epigenetic mark that helps to translate neuronal activity into changes in gene expression, a fundamental process for neuronal adaptation and function. nih.govnih.gov

The role of m6dA in activity-dependent gene expression is particularly relevant to the processes of learning and memory, such as the extinction of conditioned fear. nih.govnih.govuq.edu.au In studies with adult mice, fear extinction training was shown to induce the accumulation of m6dA in activated neurons of the prefrontal cortex. nih.govnih.govbiorxiv.org

A key target for this m6dA accumulation is the gene for brain-derived neurotrophic factor (Bdnf), which is crucial for learning and memory. nih.govnih.govuq.edu.au The deposition of m6dA at the Bdnf promoter is associated with transcriptional activation, leading to increased expression of Bdnf exon IV mRNA, a transcript essential for the extinction of conditioned fear. nih.govnih.gov This indicates that m6dA is a critical component of the epigenetic machinery that governs the formation of fear extinction memory. nih.govnih.govuq.edu.au The effect is specific to neurons that are activated during the learning process, highlighting the precise and activity-dependent nature of this epigenetic modification. nih.govuq.edu.au

Table 3: Role of m6dA in Neurological Functions

ProcessKey FindingsMolecular MechanismReference(s)
Activity-Induced Gene Expressionm6dA accumulates at promoters and coding sequences of activated genes in neurons.Increased occupancy of the methyltransferase N6amt1; associated with an active chromatin state. nih.govnih.govbiorxiv.org
Fear Extinction Memorym6dA accumulates in activated prefrontal cortical neurons during fear extinction training.Accumulation of m6dA at the Bdnf promoter leads to increased Bdnf mRNA expression. nih.govnih.govuq.edu.au

Roles in Synaptic Function and Neural Plasticity

Recent research has highlighted the dynamic regulation of m6dA in the mammalian brain and its crucial role in synaptic function and neural plasticity. nih.govnih.govcaymanchem.com Studies in mice have demonstrated that m6dA levels increase in prefrontal cortical neurons during fear extinction learning, a process that involves the formation of new memories to suppress fear responses. nih.govnih.govcaymanchem.com This accumulation of m6dA is not random; it occurs specifically along the promoters and coding sequences of genes that are activated during this learning process. nih.govnih.gov

A key finding is the association between m6dA deposition and the increased expression of brain-derived neurotrophic factor (Bdnf), a protein essential for neuronal survival, growth, and the formation of new synapses. nih.govnih.govcaymanchem.com The accumulation of m6dA at a specific promoter of the Bdnf gene is required for the transcription of its exon IV, which is critical for the extinction of conditioned fear. nih.govnih.gov This suggests that m6dA acts as an epigenetic mark that facilitates activity-induced gene expression necessary for synaptic plasticity and memory formation. nih.govnih.gov The enzyme responsible for this methylation is believed to be N6amt1, a mammalian m6dA methyltransferase, whose occupancy at these gene locations correlates with the increase in m6dA and subsequent gene expression. nih.govnih.gov

Cerebellar and Cerebral Cortex Development

The presence and dynamic regulation of N6-methyladenosine (m6A), the RNA counterpart to m6dA, are abundant in the mammalian brain, suggesting a significant role in neural development. mdpi.com While direct evidence for the specific role of m6dA in cerebellar and cerebral cortex development is still emerging, studies on m6A provide strong correlative evidence. During embryonic and postnatal brain development, m6A exhibits distinct temporal and spatial patterns across different brain regions, including the cerebellum and cerebral cortex. mdpi.com

The conditional knockout of Mettl14, a key component of the m6A methyltransferase complex, in the nervous system leads to severe developmental defects and postnatal lethality in mice, underscoring the importance of this modification in brain development. mdpi.com The absence of m6A affects neurogenesis, the process of generating new neurons, by influencing the expression of genes related to the proliferation and differentiation of neural stem cells. mdpi.com Given the close relationship and interplay between RNA and DNA methylation, it is plausible that m6dA also plays a critical, though perhaps more nuanced, role in the intricate processes of cerebellar and cerebral cortex development.

Immunological Regulation

Modulation of Innate Immune Responses

N6-methyladenosine modifications, including m6dA, play a significant role in modulating the innate immune system, the body's first line of defense against pathogens. nih.govfrontiersin.orgnih.govnih.gov This regulation can occur through several mechanisms. One key aspect is the ability of the host to distinguish its own nucleic acids from those of invading pathogens. The presence of modifications like m6A on host RNA can prevent it from being recognized by pattern recognition receptors (PRRs) of the innate immune system, such as RIG-I, thus avoiding an autoimmune response. nih.govfrontiersin.org

Furthermore, m6A modification can directly influence the expression of genes involved in the innate immune response. For instance, after a viral infection, the methylation of transcripts for key signaling molecules like interferon-β (IFN-β) and interleukin-6 (IL-6) can be altered, leading to changes in their stability and translation, thereby fine-tuning the immune response. frontiersin.org Studies have shown that m6A and its associated "reader" protein YTHDF2 can enhance the innate immune response by mediating the degradation of DUSP1 mRNA, a negative regulator of key inflammatory pathways. biorxiv.org This leads to increased activation of p38 and JNK signaling, boosting the expression of immune response genes. biorxiv.org The methylation status of various immune-related transcripts is dynamically regulated during infection to ensure an appropriate and effective immune response. frontiersin.org

Host-Viral Interactions and Viral Life Cycles

The interplay between N6-methyladenosine modification and viruses is complex and can be either beneficial to the host or the virus, depending on the specific virus and host context. nih.govuu.nlmdpi.comfrontiersin.org Many viruses, including both RNA and DNA viruses, have been found to have m6A modifications on their own RNA transcripts. uu.nlfrontiersin.org Viruses can hijack the host's m6A machinery to their advantage. uu.nl For example, m6A modifications on viral RNA can help the virus evade detection by the host's innate immune sensors. nih.gov

Conversely, the host can utilize m6A as a defense mechanism. The m6A "reader" protein YTHDF2 has been shown to recognize and promote the degradation of certain viral transcripts, such as those of the Zika virus (ZIKV), thereby inhibiting viral replication. uu.nl The presence and pattern of m6A on viral RNA can influence various stages of the viral life cycle, including viral gene expression, replication, and the assembly of new virus particles. frontiersin.org For some viruses, the host's methyltransferases can stabilize viral RNA, while for others, they can lead to its degradation. uu.nl This highlights the intricate and often virus-specific role of m6A in the ongoing battle between host and pathogen.

Metabolic Homeostasis (e.g., Energy Metabolism, Adipogenesis)

N6-methyladenosine modifications are increasingly recognized as important regulators of metabolic homeostasis, including energy metabolism and the formation of fat cells (adipogenesis). wikipedia.orgunmc.edufrontiersin.orgpnas.org The fat mass and obesity-associated protein (FTO), initially identified through its association with body mass index and obesity, was later discovered to be an m6A demethylase. wikipedia.org This finding provided a direct link between RNA methylation and metabolic regulation.

Studies have shown that m6A plays a crucial role in adipogenesis. The demethylase FTO is required for the differentiation of pre-adipocytes into mature fat cells, a process that involves significant changes in gene expression. unmc.edu The m6A modification influences the splicing of key transcripts involved in adipogenesis. unmc.edu Furthermore, integrated analyses of the m6A methylome and transcriptome during adipocyte differentiation have revealed that many genes involved in adipose metabolism are differentially methylated. frontiersin.org For example, genes like FOXO1 and KLF9, which are known regulators of adipogenesis, show changes in their m6A status, and there is a positive correlation between m6A abundance and gene expression levels during this process. frontiersin.org These findings suggest that m6A acts as a critical switch in controlling the intricate gene expression programs that govern metabolic processes like adipogenesis.

Disease Pathogenesis

The dysregulation of N6-methyl-2'-deoxyadenosine and its RNA counterpart, N6-methyladenosine, has been implicated in the pathogenesis of various diseases. nih.govahajournals.org

In the context of cardiovascular disease , recent studies have pointed to a role for m6dA in atherosclerosis. ahajournals.org Specifically, the levels of m6dA in mitochondrial DNA (mtDNA) and the expression of the methyltransferase METTL4 are significantly increased in macrophages within atherosclerotic plaques. ahajournals.org This increased methylation in mtDNA leads to mitochondrial dysfunction, promoting inflammation and contributing to the progression of atherosclerosis. ahajournals.org This suggests that METTL4-mediated m6dA modification in mtDNA could be a potential therapeutic target for atherosclerotic diseases. ahajournals.org

In neurodevelopmental and neurodegenerative disorders , the importance of proper m6A regulation is becoming increasingly clear. mdpi.comnih.gov As mentioned earlier, defects in m6A machinery can lead to severe neurodevelopmental issues. mdpi.com Furthermore, there is growing evidence linking aberrant m6A patterns to neurodegenerative diseases. mdpi.com

The role of m6dA in cancer is also an active area of investigation. The depletion of the m6A methyltransferase METTL3 has been shown to induce apoptosis in cancer cells and reduce their invasiveness. wikipedia.org Conversely, the activation of the demethylase ALKBH5 has been linked to the enrichment of cancer stem cells. wikipedia.org

Finally, early life stress has been shown to induce cognitive impairment, and recent research suggests that this may be linked to perturbations in m6dA modification. nih.gov Specifically, stress-induced increases in homocysteine can lead to altered m6dA levels in mitochondrial DNA, contributing to mitochondrial dysfunction and impairing learning and memory. nih.gov

Oncogenesis and Tumor Progression

The role of N6-methyl-2'-deoxyadenosine in cancer is complex and appears to be context-dependent, with studies reporting both tumor-suppressive and oncogenic functions. nih.govcancerbiomed.org Aberrant m6dA levels have been observed in various human cancers, suggesting its involvement in tumor initiation and progression. cancerbiomed.org For instance, decreased levels of m6dA have been noted in primary gastric and liver cancer tissues, correlating with increased tumorigenesis. cancerbiomed.org Conversely, higher levels of m6dA have been found in glioblastoma compared to normal brain tissue, where it is associated with disease progression. cancerbiomed.org

Several studies have highlighted the potential of targeting m6dA and its regulatory proteins to inhibit cancer cell growth and induce apoptosis, which is a form of programmed cell death. Purine nucleoside analogs, a class of compounds that includes derivatives of adenosine (B11128), have demonstrated broad antitumor activity against indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.comchemicalbook.com For example, adenosine has been shown to possess strong anti-tumor effects, and adenine (B156593) can inhibit the growth of certain cancer cell lines in a dose- and time-dependent manner. semanticscholar.orgresearchgate.net This inhibition is often mediated by blocking the cell cycle at the S phase, which subsequently leads to apoptosis. semanticscholar.orgresearchgate.net

The regulation of apoptosis by m6dA modification is intricate. In some cancers, such as ocular melanoma, lower levels of m6A on the mRNA of the anti-oncogene HINT2, due to changes in the expression of enzymes like METTL3 and ALKBH5, lead to decreased apoptosis. nih.gov Conversely, in other cancer types, the depletion of certain m6A regulatory proteins, like METTL14 in acute myeloid leukemia (AML) cells, enhances apoptosis. nih.gov

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.orgnih.gov The N6-methyladenosine modification has been shown to play a significant role in regulating this process. nih.govnih.gov The enzymes that add or remove the methyl group, known as "writers" and "erasers," can influence the expression of genes involved in angiogenesis. frontiersin.orgnih.gov

For example, the m6A methyltransferase METTL3 has been identified as a key player in promoting tumor angiogenesis in several cancers, including gastric cancer and bladder cancer. nih.gov It can achieve this by affecting various signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are involved in regulating protein synthesis and cell growth related to angiogenesis. nih.gov On the other hand, the demethylase FTO has also been implicated in regulating tumor angiogenesis, with its expression levels potentially influencing microvessel density in certain tumors. frontiersin.org

The significance of N6-methyl-2'-deoxyadenosine and its associated regulatory machinery has been investigated in various specific cancers.

Lymphoid Malignancies: Purine nucleoside analogs are effective in treating indolent lymphoid malignancies. medchemexpress.comchemicalbook.com Their mechanism of action often involves the inhibition of DNA synthesis and the induction of apoptosis in the cancerous lymphoid cells. medchemexpress.comchemicalbook.com

Acute Myeloid Leukemia (AML): The m6A modification plays a crucial role in the development and maintenance of AML and its stem cells. frontiersin.orgnih.govmdpi.com Several m6A regulatory proteins, including the "writers" METTL3 and METTL14, the "eraser" FTO, and the "reader" YTHDF2, are considered vital for the survival of leukemic stem cells. frontiersin.orgnih.gov Targeting these proteins has shown therapeutic potential by inducing apoptosis and inhibiting the proliferation of AML cells. nih.govfrontiersin.orgfrontiersin.org The expression of WTAP, another component of the m6A methylation complex, is also upregulated in AML and its downregulation can delay leukemia progression. mdpi.com

Digestive System Tumors: Aberrant m6A modification is implicated in the development and drug resistance of digestive system tumors, including gastric, colon, esophageal, liver, and pancreatic cancers. frontiersin.orgdovepress.com The expression levels of m6A regulatory proteins can vary between normal and malignant tissues. dovepress.com For instance, in gastric cancer, METTL3 can promote the disease by methylating specific target genes. nih.gov In colorectal cancer, METTL3-mediated m6A methylation can also contribute to tumor development. nih.gov The demethylase ALKBH5 is another key regulator, participating in the modification of oncogenes or tumor suppressor genes in an m6A-dependent manner. frontiersin.org

Cancer TypeKey Findings Related to N6-Methyl-2'-deoxyadenosineReferences
Lymphoid Malignancies Purine nucleoside analogs show antitumor activity by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com, chemicalbook.com
Acute Myeloid Leukemia (AML) m6A regulators (METTL3, METTL14, FTO, YTHDF2, WTAP) are crucial for leukemic stem cell survival and are potential therapeutic targets. frontiersin.org, nih.gov, mdpi.com, nih.gov
Digestive System Tumors Aberrant m6A modification is involved in the development and drug resistance of various digestive cancers. METTL3 and ALKBH5 are key regulators. frontiersin.org, nih.gov, dovepress.com

Neurodegenerative and Neurological Disorders

Emerging evidence suggests that N6-methyladenosine modification plays a significant role in the brain, influencing various neurological functions and being implicated in the pathogenesis of neurodegenerative diseases. oaepublish.commdpi.comnih.gov This modification is highly prevalent in the mammalian brain and is involved in critical stages of RNA metabolism, which is essential for normal brain development. oaepublish.com

The dynamic regulation of m6dA in response to neuronal activation suggests its role in processes like learning and memory. nih.gov Studies have shown that m6dA accumulates in activated neurons and is involved in activity-induced gene expression. nih.gov

Dysregulation of m6A modification has been linked to several neurodegenerative conditions:

Alzheimer's Disease (AD): Aberrant m6A expression has been observed in the brains of AD patients. mdpi.com There is an increasing trend for N6medA levels in mild cognitive impairment and Alzheimer's Disease, with increased adenine methylation found in genes associated with neurological function and diseases. researchgate.net

Parkinson's Disease (PD): Perturbations in m6A modifications and the expression of associated enzymes have been observed in models of PD, impacting dopaminergic neurons. oaepublish.com

Other Neurological Disorders: The involvement of m6A modification is also being explored in other conditions like amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Huntington's disease (HD). oaepublish.com

Cardiovascular Diseases (e.g., Atherosclerosis)

Recent research has highlighted the contribution of N6-methyladenosine RNA modification to the pathogenesis of cardiovascular diseases (CVDs). nih.gov This epigenetic modification has been implicated in a variety of CVDs, including atherosclerosis. nih.goveuropeanreview.org

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. europeanreview.org The m6A modification can influence several processes involved in the development of atherosclerosis, such as:

Macrophage Function: In macrophages within atherosclerotic plaques, the m6A modification can regulate mitochondrial function. The methyltransferase METTL4 can mediate m6dA modification in mitochondrial DNA, leading to inflammation and contributing to atherosclerosis. nih.gov

Vascular Cell Proliferation: The m6A methyltransferase METTL14 has been shown to promote the proliferation and invasion of vascular endothelial cells, which is a key aspect of atherosclerosis. europeanreview.org

The potential of m6A as a biomarker or therapeutic target for CVDs is an active area of investigation. nih.gov

Diabetes and Obesity-Related Conditions

The epigenetic modification N6-methyladenosine has been recognized for its role in the development of obesity and related metabolic diseases, such as type 2 diabetes. nih.gov Several studies have demonstrated that m6A modifications and their regulatory proteins are significantly involved in lipid metabolism and are associated with the pathogenesis of these conditions. nih.gov

The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, establishing the reversible nature of this RNA modification. nih.gov The FTO gene itself is linked to obesity. escholarship.org The regulatory roles of m6A in metabolic processes suggest that targeting this pathway could offer new strategies for the prediction and treatment of obesity and its associated disorders. nih.gov

Advanced Methodologies for N6 Methyl 2 Deoxyadenosine Research

High-Resolution Mapping and Sequencing Techniques

To understand the function of m6dA, it is essential to determine its precise location within the genome. The following sequencing techniques offer single-nucleotide or near-single-nucleotide resolution for mapping m6dA.

Single-Molecule Real-Time (SMRT) Sequencing

Single-Molecule Real-Time (SMRT) sequencing is a third-generation sequencing technology that has been instrumental in detecting m6dA at single-nucleotide resolution. nih.govnih.gov This method observes the real-time activity of a DNA polymerase as it synthesizes a complementary strand from a single DNA molecule. The presence of a modified base like m6dA causes a detectable pause in the polymerase's activity, resulting in an altered interpulse duration (IPD). ucsf.edu This kinetic information is then used to identify the location of the modification. ucsf.eduresearchgate.net

Initially applied to prokaryotic genomes where m6dA is more abundant, SMRT sequencing has been adapted for eukaryotic genomes, which have fundamentally different m6dA methylomes. nih.govnih.gov Researchers have developed specific approaches for mapping m6dA in eukaryotes, including in organisms like green algae and in human cells. nih.govgithub.com However, challenges remain, as SMRT sequencing can exhibit high false-positive rates, particularly in genomes with low levels of m6dA. acs.orgbiorxiv.org To address this, computational models and methods for single-molecule-resolution analysis have been developed to increase accuracy and reduce false positives. researchgate.netresearchgate.net

Key Research Findings from SMRT Sequencing:

Enabled the first genome-wide maps of m6dA at single-nucleotide resolution in various organisms. nih.gov

Revealed that m6dA events in eukaryotes have unique characteristics compared to prokaryotes. nih.gov

Identified enrichment of m6dA in specific genomic regions, such as the promoters of young full-length LINE-1 elements in human lymphoblastoid cells, though this requires further validation. nih.gov

When combined with chromatin immunoprecipitation (SMRT-ChIP), it has been used to identify m6dA sites within specific chromatin domains. nih.gov

Table 1: Characteristics of SMRT Sequencing for m6dA Detection
FeatureDescriptionReferences
PrincipleDetection of altered DNA polymerase kinetics (interpulse duration) at modified bases. ucsf.edu
ResolutionSingle-nucleotide. nih.govnih.gov
AdvantagesDirect detection of modifications without chemical conversion; provides single-molecule level information. nih.govresearchgate.net
LimitationsHigh false-positive rates in genomes with low m6dA abundance; requires high sequencing coverage. acs.orgbiorxiv.org

Deamination-Mediated Sequencing (DM-seq)

Deamination-Mediated Sequencing (DM-seq) is a newer method for the genome-wide mapping of m6dA at single-nucleotide resolution. acs.orgnih.gov This technique leverages an evolved adenine (B156593) deaminase, ABE8e, which selectively deaminates unmodified adenine (A) to inosine (B1671953) (I), while leaving m6dA unchanged. acs.orgnih.gov During subsequent PCR amplification, inosine is read as guanine (B1146940) (G). Therefore, by comparing the sequenced DNA to a reference genome, sites that remain as adenine are identified as m6dA locations. acs.orgresearchgate.net

DM-seq offers high specificity and a low false-positive rate. acs.orgnih.gov It has been successfully used to map m6dA in the E. coli genome, where it was found predominantly in the GATC motif, and in mammalian mitochondrial DNA (mtDNA). acs.orgnih.gov A striking finding from DM-seq analysis of human mtDNA from HepG2 cells was that all identified m6dA sites were located on the heavy strand. acs.orgnih.gov This method provides a valuable tool for profiling m6dA in various genomic contexts, including those where m6dA levels are low. nih.gov

Key Research Findings from DM-seq:

Achieved genome-wide mapping of m6dA at single-nucleotide resolution in E. coli and mammalian mtDNA. acs.orgnih.gov

Revealed that m6dA sites in E. coli are primarily located within the GATC motif. nih.gov

Identified 17 m6dA sites in human mtDNA from HepG2 cells, all located on the heavy strand. acs.orgnih.gov

Offers a low false-positive rate and is not biased by sequence context, unlike restriction enzyme-based methods. acs.orgnih.gov

Table 2: Principles and Findings of DM-seq for m6dA Mapping
AspectDescriptionReferences
Core PrincipleSelective deamination of adenine (to inosine) by ABE8e, leaving m6dA intact. Inosine is then read as guanine during sequencing. acs.orgnih.gov
Organisms StudiedEscherichia coli, Human (mitochondrial DNA). acs.orgnih.gov
Key Finding in E. colim6dA sites are predominantly found in the GATC sequence motif. nih.gov
Key Finding in Human mtDNAAll 17 identified m6dA sites in HepG2 cells were located on the heavy strand. acs.orgnih.gov

Adaptations of MeRIP-seq for DNA-Specific N6-Methyl-2'-deoxyadenosine Detection

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq) is a widely used technique for mapping N6-methyladenosine (m6A) in RNA. rna-seqblog.comd-nb.infoillumina.com This method involves using an antibody that specifically recognizes the m6A modification to immunoprecipitate RNA fragments containing this mark. illumina.com These enriched fragments are then sequenced to determine their genomic locations. d-nb.infoillumina.com

While originally designed for RNA, the principle of MeRIP-seq has been adapted for the detection of m6dA in DNA, often referred to as m6dA-DIP-seq (DNA Immunoprecipitation sequencing). nih.gov This adaptation involves fragmenting genomic DNA, immunoprecipitating the fragments containing m6dA using a specific antibody, and then sequencing the enriched DNA. cd-genomics.com This approach allows for the genome-wide profiling of m6dA distribution. d-nb.info

However, the specificity of the antibodies used is a critical factor, as they may not distinguish perfectly between m6A in RNA and m6dA in DNA, or they might precipitate non-specific RNA modifications. nih.govillumina.com Therefore, careful validation and the use of appropriate controls are essential for reliable m6dA mapping with this technique. MeRIP-seq has been used to generate m6A maps in various species and tissues, revealing enrichment in regions like stop codons and 3' untranslated regions. d-nb.infonih.gov

Key Aspects of MeRIP-seq for DNA m6dA Detection:

Involves immunoprecipitation of DNA fragments containing m6dA using a specific antibody. cd-genomics.com

The enriched fragments are then sequenced to map the distribution of m6dA across the genome. d-nb.info

The specificity of the antibody is crucial to avoid cross-reactivity with RNA m6A or other modifications. nih.govillumina.com

Has been used to study m6dA distribution in various organisms and cell types, often revealing enrichment in specific gene regions. nih.govd-nb.info

Table 3: MeRIP-seq Adaptations for m6dA Research
ComponentDescriptionReferences
MethodologyImmunoprecipitation of m6dA-containing DNA fragments using a specific antibody, followed by high-throughput sequencing. nih.govcd-genomics.com
ApplicationGenome-wide mapping of m6dA distribution. d-nb.info
Critical ConsiderationAntibody specificity is paramount to ensure accurate detection of m6dA and avoid non-specific binding. nih.govillumina.com
Related RNA TechniqueOriginally developed as MeRIP-seq or m6A-seq for mapping m6A in RNA. rna-seqblog.comillumina.com

Quantitative Mass Spectrometry-Based Approaches

For the accurate quantification of global m6dA levels in a given DNA sample, mass spectrometry-based methods are the gold standard. These techniques offer high sensitivity and specificity, allowing for the precise measurement of the ratio of m6dA to unmodified deoxyadenosine.

Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS) is a highly sensitive and quantitative method for detecting and measuring nucleosides, including m6dA. nih.govresearchgate.net This technique involves first digesting the DNA sample into individual nucleosides. researchgate.net These nucleosides are then separated using UHPLC, which offers high resolution and speed. Following separation, the nucleosides enter the triple quadrupole mass spectrometer.

In the mass spectrometer, a specific precursor ion for m6dA is selected in the first quadrupole. This ion is then fragmented in the second quadrupole, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification, even at very low levels. plos.org This method has been crucial in confirming the presence of m6dA in various mammalian tissues and cell lines, although the reported levels are often very low. nih.govembopress.org The sensitivity of this method can reach the attomole level, making it suitable for detecting rare DNA modifications. embopress.org

Key Features of UHPLC-QQQ-MS/MS for m6dA Analysis:

High Sensitivity: Capable of detecting m6dA at very low concentrations, with limits of detection in the attomole range. embopress.org

High Specificity: The use of MRM ensures that the signal is specific to m6dA, minimizing interference from other molecules. plos.org

Quantitative Accuracy: Allows for precise quantification of the m6dA/dA ratio in a given DNA sample. researchgate.net

Application: Has been widely used to measure m6dA levels in various biological samples, including mouse tissues and cultured cells. nih.govsigmaaldrich.comsigmaaldrich.com

Table 4: UHPLC-QQQ-MS/MS for Quantitative m6dA Analysis
ParameterDescriptionReferences
MethodologyDNA is digested to nucleosides, separated by UHPLC, and quantified by a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM). researchgate.netplos.org
Key AdvantageProvides highly sensitive and specific quantification of m6dA levels. nih.govembopress.org
Sample PreparationRequires complete enzymatic digestion of DNA into its constituent nucleosides. researchgate.net
Reported AbundanceHas been used to report m6dA levels in various mouse tissues, often in the range of parts per million. nih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) is another powerful technique for the quantification of m6dA. acs.org Similar to UHPLC-QQQ-MS/MS, this method also begins with the enzymatic digestion of DNA into nucleosides. acs.org These nucleosides are then separated by liquid chromatography.

The separated nucleosides are introduced into the mass spectrometer via electrospray ionization (ESI), which is a soft ionization technique that keeps the nucleoside molecules intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of m6dA alongside its unmodified counterpart, deoxyadenosine. nih.gov LC-ESI-MS/MS has been employed in numerous studies to measure m6dA levels and has been instrumental in validating findings from sequencing-based methods. acs.orgnih.gov

Key Research Applications of LC-ESI-MS/MS:

Quantification of global m6dA levels in response to neuronal activity. nih.gov

Validation of the resistance of m6dA to deamination in the DM-seq method. acs.org

Simultaneous measurement of multiple DNA adducts and modifications. nih.gov

Investigation of the presence and levels of modified nucleosides in various biological matrices. rsc.org

Table 5: Application of LC-ESI-MS/MS in m6dA Research
FeatureDescriptionReferences
Ionization MethodElectrospray ionization (ESI), a soft ionization technique suitable for analyzing biomolecules. embopress.org
SeparationLiquid chromatography is used to separate nucleosides before mass analysis. acs.org
QuantificationProvides accurate quantitative data on the abundance of m6dA relative to deoxyadenosine. nih.gov
Validation RoleOften used to confirm the presence and quantify the levels of m6dA identified by other techniques like sequencing. acs.org

Immunological Detection Methods for N6-Methyl-2'-deoxyadenosine in DNA

Immunological techniques, which rely on the specific recognition of N6-Methyl-2'-deoxyadenosine (6mA) by antibodies, are fundamental tools for visualizing and quantifying this modification within the genome. These methods offer high sensitivity and are adaptable to various experimental contexts.

Immunofluorescence and Immunostaining

Immunofluorescence and immunostaining are powerful techniques used to visualize the spatial distribution of 6mA within cells and tissues. researchgate.net These methods employ a primary antibody that specifically binds to 6mA in the DNA, followed by a secondary antibody conjugated to a fluorophore, allowing for detection by microscopy.

Researchers have successfully used this approach to detect 6mA in various cell types. For instance, in human cells treated with floxuridine, immunofluorescence revealed the formation of distinct nuclear foci containing N6-methyladenosine. elifesciences.org To confirm that these signals originated from DNA and not RNA, samples were treated with DNase, which led to a significant reduction in the fluorescent foci, validating the signal as DNA-specific 6mA. elifesciences.orgnih.gov A standard procedure for detecting modifications within double-stranded genomic DNA involves treating the samples with a strong acid, such as 4 M HCl, to denature the DNA and expose the methylated bases to the antibody. nih.gov

Immuno-Southern Blotting

Immuno-Southern blotting is a specialized technique that combines Southern blotting with immunological detection to identify 6mA within specific DNA sequences. This method involves separating DNA fragments by gel electrophoresis, transferring them to a membrane, and then using a 6mA-specific antibody to probe for the modification.

A key application of this technique has been the validation of antibody specificity. In one study, a monoclonal antibody, #B1-3, was tested for its ability to recognize 6mA. plos.orgplos.org Plasmids were isolated from two strains of E. coli: a dam+ strain, which methylates adenosine (B11128) at the N6 position within GATC sequences, and a dam- strain, which lacks this methyltransferase activity. plos.orgplos.org The Immuno-Southern blot showed that the antibody bound strongly to the DNA fragments from the dam+ bacteria but failed to bind to the unmethylated DNA from the dam- strain. plos.orgplos.org This result conclusively demonstrated the antibody's ability to detect N6-Methyl-2'-deoxyadenosine within a specific DNA context. plos.orgplos.org

Challenges in Specificity and Cross-Reactivity with RNA m6A

A significant challenge in the immunological detection of 6mA is the potential for cross-reactivity with its RNA counterpart, N6-methyladenosine (m6A). The structural difference between 6mA (in DNA) and m6A (in RNA) is minimal, confined to the 2'-hydroxyl group on the sugar moiety, which is often not part of the epitope recognized by the antibody. nih.gov

This similarity means that many antibodies marketed as specific for m6A can also recognize 6mA, and vice-versa. plos.orgplos.org Studies have shown that antibodies developed against m6A can effectively bind to 6mA in DNA, as demonstrated in Immuno-Southern blotting experiments. plos.orgplos.org This cross-reactivity necessitates rigorous experimental controls to ensure the signal being detected is from the correct nucleic acid. To specifically detect m6A in RNA, samples are often pre-treated with RNase A to eliminate any signal from RNA. nih.govplos.org Conversely, to confirm that a signal is from 6mA in DNA, treatment with DNase is a critical validation step. elifesciences.orgnih.gov The broader issue of antibody validation is crucial, as some antibodies may even cross-react with entirely unrelated proteins, underscoring the need for careful characterization in any immunological experiment. nih.govmdpi.com

Genetic and Pharmacological Manipulation of N6-Methyl-2'-deoxyadenosine Regulators

Investigating the functional roles of 6mA requires methods to manipulate the levels and distribution of this epigenetic mark. This is primarily achieved by targeting the "writer" (methyltransferases) and "eraser" (demethylases) enzymes that regulate 6mA deposition and removal, using advanced genetic tools.

CRISPR/Cas9-Mediated Gene Editing

The CRISPR/Cas9 system has become a revolutionary tool for genome engineering, allowing for precise gene editing. gavinpublishers.com This technology can be used to create permanent loss-of-function mutations (knockouts) in the genes that code for 6mA regulators. The Cas9 endonuclease is guided by a single guide RNA (sgRNA) to a specific DNA target, where it creates a double-strand break. gavinpublishers.commdpi.com The cell's error-prone repair mechanism, non-homologous end joining, often introduces insertions or deletions (indels) that disrupt the gene's function. gavinpublishers.com

Furthermore, a modified version of the system uses a catalytically "dead" Cas9 (dCas9) that can bind to a target gene without cutting it. gavinpublishers.com By fusing dCas9 to effector domains that either activate or repress transcription, it is possible to modulate the expression of 6mA regulatory genes. For example, dCas9 has been fused with m6A methyltransferases to achieve site-specific installation of methylation on RNA, a principle that can be adapted to study the effects of targeted 6mA deposition in DNA. researchgate.net This approach allows researchers to study the direct consequences of up- or down-regulating specific 6mA writer or eraser enzymes, such as METTL4 or ALKBH1. nih.gov

TechnologyMechanismApplication for 6mA ResearchReference
CRISPR/Cas9 KnockoutCas9 endonuclease creates a site-specific double-strand break, leading to gene-disrupting indels via cellular repair.Permanent knockout of genes encoding 6mA methyltransferases or demethylases to study loss-of-function phenotypes. gavinpublishers.com
CRISPR/dCas9-Mediated RegulationA catalytically inactive Cas9 (dCas9) is fused to transcriptional activators or repressors and guided to a target gene promoter.Site-specific activation or repression of 6mA regulator gene expression without altering the DNA sequence. gavinpublishers.comresearchgate.net

siRNA-Mediated Gene Silencing

RNA interference (RNAi) is a powerful and widely used technique for transiently silencing gene expression at the post-transcriptional level. neliti.com The mechanism relies on short interfering RNAs (siRNAs), which are short (21-23 nucleotide) double-stranded RNA molecules. neliti.com Once introduced into a cell, siRNAs are incorporated into the RNA-Induced Silencing Complex (RISC), which uses one strand of the siRNA to find and cleave the complementary messenger RNA (mRNA) molecule. neliti.com This degradation of the mRNA prevents its translation into a functional protein, effectively "knocking down" the gene's expression. neliti.com

This method has been successfully applied to study the function of 6mA regulators. In one study, researchers used three different siRNA vectors to specifically knock down the expression of the putative 6mA methyltransferase METTL4. nih.gov The results showed that silencing METTL4 reversed the epithelial-mesenchymal transition and reduced cancer cell migration, directly linking this 6mA writer enzyme to metastatic processes. nih.gov

Regulator StudiedMethodObserved Effect of SilencingReference
METTL4siRNA-mediated knockdown using three different vectors.Abolished hypoxia-activated EMT, decreased expression of EMT regulators, and reduced in vitro cell migration and invasion. nih.gov
YTHDF2 (m6A Reader)Gene knockout (e.g., via CRISPR/Cas9).Increased R-loop levels, cell growth retardation, and accumulation of DNA double-strand break markers. nih.gov

Small Molecule Inhibitors and Antagonists

The functional investigation of N6-Methyl-2'-deoxyadenosine (m6dA) and its associated regulatory pathways has been significantly advanced by the development and application of small molecule inhibitors and antagonists. These molecules serve as powerful tools to probe the roles of specific enzymes and receptors involved in m6dA-related processes, such as signaling and epigenetic regulation.

A primary focus of antagonist development has been on the P2Y1 receptor, a purinergic G protein-coupled receptor for which derivatives of m6dA act as potent and selective antagonists. N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (MRS2179) is a notable example. It competitively antagonizes the P2Y1 receptor, inhibiting ADP-induced platelet shape change, aggregation, and calcium mobilization in vitro. unc.edunih.gov Studies using turkey erythrocyte membranes, a model system for P2Y1 receptor characterization, demonstrated the competitive nature of this antagonism. unc.edu Another potent and selective P2Y1 antagonist is MRS2500, a derivative described as 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate. nih.gov Its efficacy has been demonstrated in vivo, where it inhibits platelet function and experimental thrombosis in mice. nih.gov

More recently, research into the enzymatic regulation of m6dA has identified inhibitors for methyltransferases. For instance, the antitumor agent pemetrexed (B1662193) has been identified as the first specific antagonist of METTL4, a methyltransferase responsible for m6dA modification of mitochondrial DNA (mtDNA). ahajournals.org This discovery opens avenues for investigating the role of mtDNA methylation in diseases like atherosclerosis. ahajournals.org The broader field of m6A regulation is increasingly a target for small molecule modulators, with a growing number of compounds being developed for potential therapeutic applications, particularly in cancer. nih.gov These inhibitors target the epigenetic machinery, allowing for precise interference with RNA and DNA modifications to disrupt disease processes. nih.gov

The table below summarizes key small molecule inhibitors and antagonists used in m6dA-related research.

Molecule Target Mechanism of Action Primary Research Application Reference
N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (MRS2179)P2Y1 ReceptorCompetitive AntagonistInhibition of platelet aggregation; study of P2Y1 signaling unc.edunih.gov
2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate (MRS2500)P2Y1 ReceptorPotent, selective, and stable antagonistInhibition of platelet function ex vivo and antithrombotic activity in vivo nih.gov
PemetrexedMETTL4AntagonistInhibition of mitochondrial DNA N6-methyldeoxyadenosine methylation; study of atherosclerosis ahajournals.org
N6-Methyl-2'-deoxyadenosine (m6dA)P2Y1 ReceptorPrecursor to the competitive antagonist N6-methyl-2′-deoxyadenosine 3′, 5′-bisphosphate (N6MABP)Pharmacological and research applications examining selective inhibition of P2Y1 receptors idtdna.com

In Vitro and Ex Vivo Experimental Models

The study of N6-Methyl-2'-deoxyadenosine (m6dA) relies heavily on a variety of in vitro and ex vivo experimental models that recapitulate specific biological contexts. These models range from established cell lines to primary cell cultures and tissue preparations, enabling detailed investigation into the mechanisms of m6dA deposition, removal, and function.

In Vitro Models:

Cell Lines: A diverse array of cell lines has been employed in m6dA research. Human cell lines such as HEK293, K562, and the human haploid cell line CHM1 are frequently used to study the effects of m6dA on gene expression and cell viability. nih.govnih.govresearchgate.net For instance, expressing bacterial DNA methyltransferases in HEK293 cells to introduce m6dA at specific genomic sites has allowed for the identification of genes directly regulated by this modification. researchgate.net In the context of neurobiology, the Neuro-2a (N2A) cell line is utilized. nih.gov Drosophila S2-DRSC cells serve as a valuable invertebrate model, particularly because they lack appreciable endogenous DNA m6A, making them suitable for creating positive and negative control samples for antibody-based detection methods. nih.govresearchgate.net

Primary Cell Cultures: To study m6dA in a more physiologically relevant context, primary cell cultures are indispensable. Primary cortical neurons isolated from mouse embryos have been instrumental in demonstrating that m6dA levels increase in response to neuronal activation. nih.gov This in vitro model of neuronal activation, often induced by KCl-induced depolarization, has been crucial for linking m6dA to activity-induced gene expression. nih.gov In immunology and cardiovascular research, human monocyte-derived macrophages (HMDMs) are used to investigate the role of m6dA in inflammation and disease, such as the finding that oxidized LDL cholesterol can increase mtDNA m6dA levels in these cells. ahajournals.org

Ex Vivo Models:

Platelet Preparations: Ex vivo models using platelets have been central to understanding the pharmacological effects of m6dA-related antagonists. Suspensions of washed human platelets are a standard model to assess how compounds like MRS2179 inhibit ADP-induced platelet aggregation and calcium signaling. nih.gov Similarly, ex vivo analysis of platelet aggregation in blood collected from mice treated with MRS2500 has been used to confirm the compound's potent and stable inhibitory effect on P2Y1 receptors. nih.gov

Specialized Models: More complex ex vivo systems have been developed for specific research questions. An in vitro model of platelet-induced leukocyte chemotaxis, using platelets isolated from allergen-sensitized mice, has been used to investigate how P2Y1 receptor antagonists modulate leukocyte motility. kcl.ac.uk This model helps to bridge the gap between cellular receptor function and tissue-level inflammatory responses. kcl.ac.uk

The following table details common experimental models used in m6dA research.

Model Type Specific Model Organism Research Focus Reference
In VitroTurkey Erythrocyte MembranesTurkeyBiochemical and pharmacological characterization of the P2Y1 receptor unc.edu
In VitroK562, HEK293, CHM1, N2A Cell LinesHuman, MouseGene expression regulation, neuronal activation, cell viability nih.govnih.govresearchgate.net
In VitroDrosophila S2-DRSC CellsFruit FlyDevelopment of controls for m6dA detection methods, study of m6dA demethylase nih.govresearchgate.net
In VitroPrimary Cortical NeuronsMouseDynamic regulation of m6dA in response to neuronal activation nih.gov
In VitroHuman Monocyte-Derived Macrophages (HMDMs)HumanRole of mitochondrial DNA m6dA in inflammation and atherosclerosis ahajournals.org
Ex VivoWashed Platelet SuspensionsHuman, Rat, MouseEffects of P2Y1 receptor antagonists on platelet aggregation and signaling nih.govnih.gov
Ex VivoPlatelet-Induced Leukocyte Chemotaxis AssayMouseRole of platelet P2Y1 receptors in modulating leukocyte motility kcl.ac.uk

Therapeutic Applications and Biotechnological Prospects

N6-Methyl-2'-deoxyadenosine as a Therapeutic Target

The reversible nature of m6dA modification, governed by "writer," "eraser," and "reader" proteins, presents a wealth of opportunities for therapeutic targeting. Dysregulation of m6dA pathways is implicated in the pathogenesis of several diseases, making the modulation of these pathways a promising strategy for treatment.

Modulating N6-Methyl-2'-deoxyadenosine Pathways in Cancer Therapy

The abundance of N6-methyladenine (6mA) in the DNA of human cells is significantly lower in cancerous tissues, a change associated with a decrease in the methyltransferase N6AMT1 and an increase in the demethylase ALKBH1. nih.gov This downregulation of 6mA modification has been shown to promote tumorigenesis. nih.gov Consequently, the enzymes that regulate m6dA levels have emerged as critical targets in cancer therapy.

The demethylase ALKBH1, for instance, is upregulated in various cancers, including lung, colorectal, breast, prostate, and liver cancers. nih.govproteinatlas.org Silencing ALKBH1 has been shown to inhibit the invasion and migration of lung cancer cells in vitro. nih.govnih.gov In glioblastoma, higher levels of ALKBH1 are associated with decreased patient survival, and its knockdown reduces the growth of glioblastoma stem cells. aacrjournals.org This suggests that targeting ALKBH1 could be a viable therapeutic strategy for glioblastoma patients. aacrjournals.org

Another key demethylase, the fat mass and obesity-associated protein (FTO), is also dysregulated in numerous cancers, such as acute myeloid leukemia, glioblastoma, and breast cancer. mdpi.comnih.gov FTO can act as an oncogene or a tumor suppressor depending on the cancer type, primarily through its m6A-dependent activity. nih.gov For example, in cervical squamous cell carcinoma, targeting FTO has been shown to enhance the efficacy of radiotherapy. frontiersin.org The development of FTO inhibitors is an active area of research with the potential to suppress tumor growth and overcome drug resistance. nih.gov

The modulation of m6dA pathways also affects the response to cancer treatments. For instance, m6dA modification has been found to regulate drug resistance in triple-negative breast cancer. frontiersin.org Furthermore, the levels of m6A modification can influence the sensitivity of cancer cells to radiotherapy. mdpi.com

Enzyme Role in Cancer Therapeutic Implication Cancer Type(s)
ALKBH1 Upregulated, promotes tumor growth and metastasis. nih.govproteinatlas.orgnih.govInhibition may reduce tumor progression. nih.govaacrjournals.orgLung, Colorectal, Breast, Prostate, Liver, Glioblastoma. proteinatlas.orgaacrjournals.org
FTO Dysregulated, acts as oncogene or tumor suppressor. mdpi.comnih.govInhibition can suppress tumor growth and enhance radiotherapy. frontiersin.orgnih.govAcute Myeloid Leukemia, Glioblastoma, Breast Cancer, Cervical Squamous Cell Carcinoma. mdpi.comfrontiersin.org
N6AMT1 Downregulated in some cancers. nih.govPotential target for restoring normal 6mA levels.General cancer characteristic. nih.gov

Intervention Strategies for Neurological Disorders

The brain exhibits the highest abundance of m6A methylation, highlighting its critical role in the central nervous system. nih.gov Dysregulation of m6A levels is linked to the onset and progression of various neurological diseases, including Alzheimer's and Parkinson's disease. nih.govoaepublish.com

In Alzheimer's disease (AD), a decrease in m6A methylation levels has been observed in the brains of patients. frontiersin.org This reduction is associated with cognitive decline. nih.gov Studies have shown altered expression of m6A regulatory proteins in AD, suggesting that targeting these proteins could be a therapeutic strategy. oaepublish.com For instance, modulating the activity of the m6A writer METTL3 or the eraser FTO could potentially mitigate the neurodegenerative processes in AD. oaepublish.com

Similarly, in Parkinson's disease (PD), abnormal m6A methylation levels and altered expression of m6A-related proteins have been reported. nih.gov The demethylase ALKBH5 has been found to be elevated in the striatum of PD brains. nih.gov Furthermore, single nucleotide polymorphisms (SNPs) in m6A-related genes have been associated with an increased risk of developing PD. nih.gov These findings suggest that interventions targeting the m6A machinery could offer new therapeutic avenues for PD. nih.gov

The role of m6dA extends to fundamental neuronal processes such as learning and memory. mdpi.com The deposition of m6dA is associated with activity-induced gene expression required for memory formation. nih.gov This opens up the possibility of developing therapies that modulate m6dA to address cognitive deficits in various neurological conditions.

Disorder Observed m6dA/m6A Alteration Potential Therapeutic Target(s)
Alzheimer's Disease Decreased m6A methylation levels. frontiersin.orgnih.govMETTL3, FTO. oaepublish.com
Parkinson's Disease Abnormal m6A methylation; elevated ALKBH5. nih.govALKBH5, m6A regulatory pathways. nih.govnih.gov
General Cognitive Function m6dA is involved in learning and memory. mdpi.comnih.govModulation of m6dA levels.

Targeting N6-Methyl-2'-deoxyadenosine in Cardiovascular Disease

Recent studies have highlighted the significant role of m6A methylation in cardiovascular health and disease. nih.gov Altered m6A levels are associated with the pathophysiology of various cardiovascular conditions by regulating processes like cell differentiation, proliferation, and inflammation. nih.gov

Cardiac hypertrophy, a thickening of the heart muscle, is a major component of cardiac remodeling and can lead to heart failure. nih.gov The level of m6A modification is significantly increased in response to hypertrophic stimulation. nih.govnih.gov The methyltransferase METTL3 is a critical regulator in this process; its overexpression can induce cardiomyocyte hypertrophy. nih.govnih.gov Conversely, the demethylase FTO has also been linked to cardiac hypertrophy. nih.gov These findings suggest that regulating the activity of these enzymes could be a novel approach to reverse the progression of cardiovascular disease. nih.gov

Heart failure is another condition where m6A modification plays a crucial role. nih.gov Changes in m6A methylation have been observed to exceed changes in gene expression during the course of heart failure. nih.gov This indicates that targeting the m6A pathway could be a potent therapeutic strategy.

Condition Observed m6A Alteration Key Regulatory Enzymes Potential Therapeutic Strategy
Cardiac Hypertrophy Increased m6A modification. nih.govnih.govMETTL3, FTO. nih.govnih.govRegulation of m6A methylation levels. nih.gov
Heart Failure Significant changes in m6A methylation. nih.govMETTL3. nih.govTargeting the METTL3-m6A pathway. nih.gov

N6-Methyl-2'-deoxyadenosine in Diagnostic and Prognostic Biomarkers

The distinct expression patterns of m6dA and its regulatory proteins in various diseases make them promising candidates for diagnostic and prognostic biomarkers. researchgate.net For instance, the expression levels of RNA methylation regulators have been shown to correlate with clinical outcomes in patients with colorectal cancer. cancerbiomed.org

In several cancers, the levels of m6A and its associated enzymes, such as ALKBH1 and FTO, are significantly altered. nih.govmdpi.comcancerbiomed.org Profiling these modifications and the expression of their regulators could serve as a clinical tool for diagnosis and prognosis. cancerbiomed.org For example, elevated ALKBH1 expression is linked to poorer survival in glioblastoma patients. aacrjournals.org

In the context of cardiovascular disease, aberrant m6A modifications are a common feature. nih.gov The detection of upregulated m6A modification could potentially be used to monitor and prevent the development of these diseases. nih.gov Similarly, in neurological disorders like Alzheimer's disease, the level of m6A DNA methylation has been shown to correlate with the level of cognitive function, suggesting its potential as a biomarker. nih.gov

Applications in Synthetic Biology and Drug Discovery

The unique properties of m6dA are also being harnessed in the fields of synthetic biology and drug discovery.

Incorporation into Synthetic Oligonucleotides

The incorporation of m6dA into synthetic oligonucleotides is an emerging area of research with potential therapeutic applications. These modified oligonucleotides can be used to modulate biological processes with high specificity. For example, synthetic oligonucleotides containing m6dA could be designed to interact with specific cellular components, thereby influencing gene expression or protein function. This approach holds promise for the development of novel therapeutic agents that can target disease pathways with greater precision.

Development of N6-Methyl-2'-deoxyadenosine Derivatives as Receptor Modulators (e.g., P2Y1 Receptor Antagonists)

The purinergic P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical component in platelet aggregation and thrombus formation. This has made it a significant target for the development of novel antithrombotic agents. N6-Methyl-2'-deoxyadenosine has emerged as a valuable chemical scaffold for engineering potent and selective antagonists of the P2Y1 receptor.

The journey from the initial lead compound to highly effective antagonists has been guided by extensive structure-activity relationship (SAR) studies. Researchers have systematically altered various parts of the N6-methyl-2'-deoxyadenosine molecule, including the adenine (B156593) ring, the ribose sugar moiety, and the phosphate (B84403) groups, to enhance its antagonistic properties.

Initial studies identified that adenosine 3',5'- and 2',5'-bisphosphates could act as competitive antagonists at the P2Y1 receptor. pharmgkb.org A key breakthrough was the discovery that introducing a methyl group at the N6-position of 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate (a compound known as MRS2179) not only increased antagonistic potency by 17-fold but also removed the residual agonist effects seen with the parent compounds. pharmgkb.orgnih.gov This modification resulted in an IC50 value of 330 nM. pharmgkb.org

Further explorations at the N6-position showed that an ethyl group provided intermediate antagonist potency, while a larger propyl group eliminated activity altogether. pharmgkb.org This indicated a specific spatial constraint within the receptor's binding pocket at this position.

Modifications at the C2 position of the adenine ring also proved fruitful. The synthesis of 2-substituted derivatives aimed to probe this binding region. While bulky groups diminished potency, the introduction of a 2-ethynyl group resulted in a tenfold increase in antagonist potency compared to the parent compound, MRS2179. nih.gov This suggests a favorable electronic interaction between the triple bond of the ethynyl (B1212043) group and the P2Y1 receptor. nih.gov

The ribose portion of the molecule was another focal point for modification. It was found that constraining the conformation of the pseudosugar ring significantly impacted activity. acs.orgkuleuven.be Specifically, a "Northern" (N) methanocarba conformation was found to be favored for recognition at P2Y1 receptors. acs.orgkuleuven.be Combining this (N)-methanocarba modification with a 2-chloro and N6-methyl substitution on the adenine base led to an antagonist with an IC50 of 51.6 nM. acs.orgkuleuven.be

This systematic approach culminated in the development of MRS2500, a highly potent and selective P2Y1 receptor antagonist. nih.govstrath.ac.uk MRS2500, chemically known as 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, incorporates several of these optimized features. nih.gov It is a potent and stable competitive antagonist with a Ki of 0.78 nM for the human P2Y1 receptor and strongly inhibits ADP-induced human platelet aggregation with an IC50 value of 0.95 nM. medchemexpress.combio-techne.com The development of MRS2500 has provided a powerful tool for studying P2Y1 receptor function and has demonstrated strong antithrombotic activity in animal models, validating the P2Y1 receptor as a promising target for antiplatelet therapy. nih.govnih.gov

The following table summarizes the research findings on the potency of various N6-Methyl-2'-deoxyadenosine derivatives.

Compound/DerivativeKey Structural ModificationsPotency (IC50 or pA2)Reference
MRS2179 N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate330 nM (IC50) pharmgkb.org
2-Ethynyl Derivative 2-ethynyl-N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate7.54 (pA2) nih.gov
(N)-Methanocarba Derivative 2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate51.6 nM (IC50) acs.orgkuleuven.be
MRS2500 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate0.95 nM (IC50) medchemexpress.com

Future Directions and Emerging Research Avenues

Unraveling the Full Spectrum of N6-Methyl-2'-deoxyadenosine Readers and Erasers in Mammals

The dynamic nature of m6dA modification is orchestrated by a dedicated cast of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize and interpret it. nih.govd-nb.infobohrium.com While some key players have been identified, the complete repertoire of these proteins in mammals is far from fully characterized.

Writers: The methyltransferase N6AMT1 has been identified as a key "writer" of m6dA in mammals. nih.govmdpi.comnih.gov Studies have shown that N6AMT1 is responsible for depositing m6dA in response to neuronal activity, highlighting its role in dynamic gene regulation. nih.gov Another potential writer is METTL4, a homolog of the well-known RNA m6A methyltransferase METTL3, which has been implicated as a DNA 6mA methyltransferase. mdpi.comahajournals.org

Erasers: The removal of m6dA is carried out by demethylases, or "erasers." ALKBH1, a member of the AlkB family of dioxygenases, has been established as a primary m6dA demethylase in mammals. mdpi.comoup.combiorxiv.orgfrontiersin.org Knockout of Alkbh1 in mice leads to increased m6dA levels, and this enzyme has been shown to regulate axon regeneration. oup.combiorxiv.org Another potential eraser is NMAD-1, identified in C. elegans, which has homologs in mammals. mdpi.comresearchgate.net

Readers: "Reader" proteins recognize the m6dA mark and translate it into a functional outcome. The YTH domain-containing proteins, well-known as readers of m6A in RNA, are emerging as potential readers of m6dA as well. nih.govnih.govoup.com Notably, the YTH domain of YTHDC1, a nuclear protein, binds to single-stranded DNA containing m6dA with high affinity. oup.com This suggests a direct link between m6dA and downstream nuclear processes. Other YTH family members, such as YTHDF1 and YTHDF2, show weaker binding to m6dA in DNA compared to RNA. oup.com

Future research must focus on systematically identifying and characterizing the full complement of m6dA writers, erasers, and readers in various mammalian tissues and cell types. This will involve a combination of proteomic approaches, genetic screening, and biochemical assays to uncover novel proteins and validate their functions. Understanding the tissue-specific expression and regulation of these factors will be crucial for deciphering the context-dependent roles of m6dA.

High-Resolution Mapping of N6-Methyl-2'-deoxyadenosine Across Diverse Cell Types and Physiological States

To fully comprehend the functional significance of m6dA, it is imperative to map its precise location throughout the genome with high resolution. Early methods for m6dA detection, such as antibody-based immunoprecipitation followed by sequencing (m6dA-DIP-seq), provided valuable regional information but lacked single-nucleotide precision. nih.govacs.org

The development of advanced techniques has significantly improved the resolution of m6dA mapping. Single-molecule real-time (SMRT) sequencing has been a key technology, enabling the direct detection of m6dA at single-nucleotide resolution. nih.govacs.org Other innovative methods include:

Photo-crosslinking-assisted m6A sequencing (PA-m6A-seq): This technique introduces a covalent bond between an anti-m6A antibody and the DNA, allowing for more stringent washing and nuclease digestion to achieve higher resolution. nih.govscispace.com

6mA-CLIP-exo: This method combines immunoprecipitation, photo-crosslinking, and exonuclease digestion to map m6dA sites with a resolution of approximately 30 nucleotides. acs.org

DM-seq (Deaminase-mediated m6dA sequencing): This method utilizes an evolved adenine (B156593) deaminase that selectively deaminates unmethylated adenine, leaving m6dA intact, thus allowing for single-nucleotide resolution mapping. acs.orgescholarship.org

MM-seq (Modification-induced mismatch sequencing): This novel approach is based on the principle that modified DNA bases can create a local open region that can be recognized and cleaved by specific endonucleases, marking the exact location of the modification. researchgate.net

These high-resolution mapping technologies will be instrumental in generating comprehensive m6dA methylomes across a wide array of cell types, developmental stages, and physiological conditions. For instance, studies have already shown that m6dA levels are dynamic during embryonic development and in response to neuronal activation. nih.govoup.com Future studies should aim to create detailed m6dA maps in different tissues, during cellular differentiation, and in response to various stimuli to build a complete picture of its dynamic regulation.

Cross-Talk and Interdependence of N6-Methyl-2'-deoxyadenosine with Other Epigenetic and Epitranscriptomic Marks

The epigenetic landscape is a complex and interconnected network of modifications that work in concert to regulate gene expression. nih.govnih.govescholarship.org N6-Methyl-2'-deoxyadenosine does not function in isolation but rather engages in intricate crosstalk with other epigenetic and epitranscriptomic marks, including DNA methylation (5-methylcytosine), histone modifications, and RNA methylation (N6-methyladenosine in RNA).

Interplay with DNA Methylation (5mC): Both m6dA and 5mC are key DNA modifications, and their interplay is an area of active investigation. nih.govnih.gov While 5mC is generally associated with transcriptional repression, m6dA has been linked to both activation and repression of gene expression. oup.com Understanding how these two marks co-exist, potentially on the same DNA molecule or in neighboring genomic regions, and how they might influence each other's deposition and function is a critical research direction.

Relationship with Histone Modifications: Histone modifications, the chemical alterations of histone proteins around which DNA is wrapped, play a fundamental role in chromatin structure and gene accessibility. There is emerging evidence of crosstalk between RNA m6A methylation and histone modifications, and it is plausible that similar interactions exist for DNA m6dA. nih.govescholarship.org For example, specific histone marks might recruit m6dA "writers" or "erasers" to particular genomic loci, or conversely, the presence of m6dA could influence the deposition of certain histone modifications.

Connection to RNA Methylation (m6A): The machinery for DNA m6dA and RNA m6A methylation shares some components, suggesting a potential for co-regulation. mdpi.com For instance, knocking out the RNA m6A methyltransferase METTL3 has been shown to diminish m6dA levels in the mammalian genome, implying that the RNA m6A machinery may be involved in introducing this mark into DNA. researchgate.net This raises intriguing questions about the mechanisms that dictate the substrate specificity of these enzymes for either DNA or RNA.

Future research should employ multi-omic approaches to simultaneously map m6dA, 5mC, histone modifications, and RNA m6A on a genome-wide scale. This will allow for the identification of recurring patterns of co-localization and the elucidation of the regulatory logic underlying their interplay.

Elucidating the Precise Molecular Mechanisms of N6-Methyl-2'-deoxyadenosine in Specific Biological Processes

While the presence and general functions of m6dA are becoming clearer, the precise molecular mechanisms by which it exerts its effects in specific biological processes remain largely unknown. Current research points to its involvement in a variety of critical cellular activities.

Gene Expression Regulation: A primary role for m6dA appears to be in the regulation of gene expression. nih.gov Studies have shown that m6dA accumulates in the promoters and gene bodies of actively transcribed genes, suggesting a role in transcriptional activation. nih.govnih.gov For example, in the brain, the accumulation of m6dA at the Bdnf promoter is required for its expression and is essential for fear extinction memory. nih.govnih.gov The methylation of adenine can influence the binding of transcription factors and other DNA-binding proteins, thereby modulating gene expression.

DNA Replication and Repair: There is growing evidence that m6dA plays a role in DNA replication and repair. oup.comnih.govresearchgate.net In prokaryotes, adenine methylation is crucial for mismatch repair. nih.gov In eukaryotes, the adenine methyltransferase MettL3-MettL14 and the m6dA reader YTHDC1 are recruited to sites of DNA damage. nih.gov It has been proposed that m6dA may help to prevent the misincorporation of oxidized guanine (B1146940) during DNA repair. nih.gov Furthermore, a mutation in the putative m6dA demethylase-encoding gene in C. elegans leads to defects in DNA replication and repair. researchgate.net

Future investigations should focus on dissecting the step-by-step molecular pathways through which m6dA influences these processes. This will require a combination of in vitro biochemical reconstitutions, cell-based reporter assays, and the use of animal models with targeted mutations in m6dA regulatory proteins.

Advancing Translational Research for Clinical Development

The emerging understanding of m6dA's role in fundamental biological processes opens up exciting avenues for translational research and clinical development. Dysregulation of m6dA has been implicated in various human diseases, most notably cancer.

m6dA as a Biomarker: The levels of m6dA have been found to be altered in tumor tissues compared to healthy tissues, suggesting its potential as a diagnostic or prognostic biomarker. nih.govresearchgate.net For example, a decrease in m6dA levels has been observed in some tumor tissues. Furthermore, elevated levels of m6A RNA in peripheral blood immune cells have been proposed as a predictive biomarker for colorectal cancer. frontiersin.org While this pertains to RNA methylation, it highlights the potential of adenosine (B11128) modifications as disease markers. Future studies should explore the utility of m6dA levels in bodily fluids, such as cell-free DNA (cfDNA), for non-invasive cancer detection and monitoring. nih.gov

Therapeutic Targeting of m6dA Pathways: The enzymes that write, erase, and read m6dA represent potential therapeutic targets. nih.govontosight.aibohrium.com For instance, the m6dA demethylase ALKBH1 has been identified as a potential target for cancer therapy. mdpi.com Inhibiting or activating these enzymes with small molecules could offer a novel strategy for treating diseases characterized by aberrant m6dA signaling. The identification of pemetrexed (B1662193) as an antagonist of the m6dA writer METTL4 in the context of atherosclerosis provides a proof-of-concept for this approach. ahajournals.org

The path to clinical application will require rigorous preclinical validation in relevant disease models. This includes identifying specific patient populations that are most likely to benefit from m6dA-targeted therapies and developing robust and reliable assays for measuring m6dA levels in clinical samples.

Q & A

Q. How can researchers detect and quantify m6dA in mammalian DNA?

Methodological approaches include DpnI-qPCR for locus-specific analysis and DpnI-seq coupled with next-generation sequencing for genome-wide profiling. DpnI enzyme selectively digests methylated DNA, enabling quantification via qPCR or sequencing. FACS-sorted neuronal populations are often used to isolate cell-type-specific DNA for analysis, as demonstrated in fear extinction studies . For chemical validation, Ru(phen)₃Cl₂ -mediated selective functionalization minimizes side reactions, enhancing specificity in modified oligonucleotide detection .

Q. What role does m6dA play in activity-dependent gene expression?

m6dA accumulates at promoters and coding regions of activity-regulated genes (e.g., Rab3a, Gabrr3) in prefrontal cortical neurons during fear extinction. This modification facilitates chromatin remodeling (e.g., H3K4me3 enrichment) and RNA polymerase II recruitment, driving transcription. Experimental validation involves ChIP-qPCR for histone marks and RNA-seq to correlate m6dA deposition with mRNA upregulation .

Q. Which model systems are commonly used to study m6dA dynamics?

  • In vitro : Primary cortical neurons stimulated with KCl depolarization to mimic neuronal activation .
  • In vivo : Fear extinction paradigms in mice, with m6dA analyzed in prefrontal cortex tissues .
  • Cell lines : Erythroid progenitor BFU-E cells treated with m6dA to assess self-renewal via colony-forming assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in m6dA accumulation across genomic regions?

For example, m6dA increases at Rab3a and Gabrr3 promoters post-extinction but not at BDNF P1. Use locus-specific DpnI-qPCR with stringent normalization to input DNA and include negative controls (e.g., pseudoconditioned animals). Statistical frameworks like two-way ANOVA with Dunnett’s post-hoc tests help distinguish learning-specific effects from baseline variability .

Q. What strategies integrate m6dA data with other epigenetic marks?

Combine DpnI-seq with ChIP-seq (e.g., H3K4me3, RNA Pol II) and ATAC-seq to map open chromatin regions. In fear extinction studies, co-localization of m6dA with H3K4me3 and TFIIB was observed at Rab3a, suggesting synergistic regulation. Bioinformatics tools like DAVID or GREAT can identify enriched pathways .

Q. What experimental designs address m6dA’s role in cell-type-specific responses?

  • FACS-sorted neurons : Isolate activated neurons (e.g., GFP-tagged) after viral vector-mediated labeling .
  • Knockdown models : Use shRNA targeting N6amt1 (m6dA methyltransferase) to dissect its necessity in gene activation. In BFU-E cells, dose-dependent m6dA treatments (0.1–10 µM) reveal thresholds for progenitor self-renewal .

Data Analysis and Interpretation

Q. How should researchers validate m6dA’s functional impact on transcription?

  • CRISPR-dCas9 : Target N6amt1 to specific loci and measure transcriptional output via RT-qPCR .
  • Pharmacological inhibition : Use adenosine deaminase inhibitors (e.g., 2'-deoxy-N6-methyladenosine) to stabilize m6dA and assess downstream gene expression .

Q. What statistical methods are robust for m6dA studies?

  • Longitudinal data : Mixed-effects models account for inter-individual variability in aging or behavioral studies .
  • High-throughput data : Benjamini-Hochberg correction for multiple comparisons in genome-wide analyses .

Emerging Challenges

Q. How can conflicting reports on m6dA abundance in eukaryotes be addressed?

Standardize protocols for DNA extraction and LC-MS/MS calibration to exclude bacterial contamination. Use negative controls (e.g., N6amt1 knockout cells) and cross-validate with orthogonal methods like immunoprecipitation .

Q. What mechanisms underlie m6dA’s dual role in neuroplasticity and cancer?

In fear extinction, m6dA promotes adaptive gene expression, whereas in glioblastoma, it drives oncogenic transcription. Compare cell-type-specific methyltransferase complexes (e.g., N6amt1 vs. METTL4) and their genomic targets using CUT&Tag or single-cell sequencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.